2-(1,3-Dioxolan-2-ylmethyl)benzoic acid
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Overview
Description
2-(1,3-Dioxolan-2-ylmethyl)benzoic acid is an organic compound with the molecular formula C11H12O4. It is a derivative of benzoic acid, where the carboxyl group is substituted with a 1,3-dioxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid typically involves the reaction of benzoic acid derivatives with 1,3-dioxolane. One common method is the esterification of benzoic acid with 1,3-dioxolane in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction mixture is then neutralized, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxolan-2-ylmethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, bromo, or sulfonic acid derivatives.
Scientific Research Applications
2-(1,3-Dioxolan-2-ylmethyl)benzoic acid has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxolan-2-ylmethyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The compound’s unique structure allows it to participate in specific molecular interactions, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxolan-2-ylmethyl)phenol
- 2-(1,3-Dioxolan-2-ylmethyl)aniline
- 2-(1,3-Dioxolan-2-ylmethyl)benzaldehyde
Uniqueness
2-(1,3-Dioxolan-2-ylmethyl)benzoic acid is unique due to the presence of both a benzoic acid moiety and a 1,3-dioxolane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve .
Properties
IUPAC Name |
2-(1,3-dioxolan-2-ylmethyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-11(13)9-4-2-1-3-8(9)7-10-14-5-6-15-10/h1-4,10H,5-7H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGRZABTBRLTRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645376 |
Source
|
Record name | 2-[(1,3-Dioxolan-2-yl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-07-2 |
Source
|
Record name | 2-[(1,3-Dioxolan-2-yl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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